4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime -

4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime

Catalog Number: EVT-5638036
CAS Number:
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime is an organic compound belonging to the class of oxime ethers. Oxime ethers are a class of chemical compounds characterized by the presence of a carbon-nitrogen double bond (C=N) with an oxygen atom attached to the nitrogen atom, forming a C=N-O-R group, where R is typically an alkyl or aryl group []. They are versatile intermediates in organic synthesis and have gained attention as potential therapeutic agents in medicinal chemistry [].

Synthesis Analysis

The synthesis of 4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime can be achieved through a multi-step reaction scheme. While no papers specifically detail the synthesis of this exact compound, similar compounds utilizing a 4-chlorobenzyl group in their structure, such as N-(4-((4-chlorobenzyl)oxy)phenyl)-4- (trifluoromethyl)pyrimidin-2-amine, are found in the literature []. Extrapolating from these papers, a plausible synthetic route may involve the following steps:

Applications
  • Medicinal Chemistry: Oxime ethers are actively investigated as potential drugs for various diseases. For example, they have shown promising activity as melanin-concentrating hormone receptor 1 (MCHR1) antagonists for treating obesity [].
  • Pesticide Development: Certain oxime ethers exhibit insecticidal, acaricidal, and fungicidal properties. They can disrupt vital processes in pests, leading to their control [].
  • Organic Synthesis: Oxime ethers are valuable intermediates for synthesizing various heterocyclic compounds, such as azetidinones, which are important building blocks for several pharmaceuticals [].

7-[(3-Chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772)

    Compound Description: NW-1772 is a potent and selective monoamine oxidase B (MAO-B) inhibitor. Research highlights its rapid blood-brain barrier penetration, reversible inhibitory activity, and low in vitro toxicity, making it a promising candidate for treating neurodegenerative diseases. []

    Relevance: While NW-1772 belongs to the coumarin class, its structural similarity to 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime lies in the shared 3-chlorobenzyloxy moiety. The presence of this specific substituent in both compounds suggests potential exploration of structure-activity relationships within this chemical space. []

N-{1-[5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl]piperidin-4-yl}-N-ethylbenzamide

    Compound Description: This compound is identified as a novel non-peptide CCR5 antagonist. [] CCR5 antagonists are of significant interest for their potential in preventing HIV-1 infection. []

    Relevance: The compound shares a similar structure with 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, featuring a chlorobenzyloxy group attached to a benzene ring. The difference lies in the position of the chlorine atom on the benzyl group (para in this compound, meta in the target compound). Investigating such positional isomers can provide insights into structure-activity relationships for CCR5 antagonism. []

N-Allyl-N-(1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl)picolinamide

    Compound Description: This compound is another novel non-peptide CCR5 antagonist. []

    Relevance: This compound is structurally analogous to N-{1-[5-Bromo-2-[(4-chlorobenzyl)oxy]benzyl]piperidin-4-yl}-N-ethylbenzamide, with the only difference being the replacement of the benzamide group with a picolinamide group. This difference highlights the possibility of modulating activity and pharmacological properties by varying the amide substituent while retaining the core structure, which is also relevant to the target compound, 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, due to the shared chlorobenzyloxybenzene moiety. []

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

    Compound Description: This compound is a non-peptide CCR5 antagonist. []

    Relevance: It shares the 4-chlorobenzyloxybenzene structural motif with the previous two CCR5 antagonists and differs by having an additional chlorine atom at the para position of the benzamide group. This consistent structure-activity relationship study around the 4-chlorobenzyloxybenzene core provides valuable information for understanding the structural requirements for CCR5 antagonism, which could be extrapolated to designing analogs of 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

    Compound Description: This compound is a non-peptide CCR5 antagonist. []

    Relevance: Similar to the previous compound, this molecule shares the 4-chlorobenzyloxybenzene motif but lacks the additional chlorine atom on the benzamide group. These subtle variations in substituents on the benzamide group, while maintaining the 4-chlorobenzyloxybenzene core, highlight the potential for fine-tuning activity and selectivity in this class of CCR5 antagonists. This information is valuable when considering modifications to the target compound, 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime. []

4-(3-((2-((4-Chlorobenzyl)thio)pyrimidin-4-yl)oxy)propoxy)-6-fluoro-2H-chromen-2-one (PC-12)

    Compound Description: PC-12 is a pyrimidine- and coumarin-linked hybrid molecule that acts as a selective inhibitor of JNK, a protein kinase involved in cell signaling. It demonstrates significant antiproliferative activity against HER2-positive breast cancer cells. []

    Relevance: PC-12, while structurally distinct from 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, shares the 4-chlorobenzyl moiety. This common substructure suggests a potential avenue for exploring the impact of incorporating this group into different molecular scaffolds for modulating diverse biological targets. []

(Z)-3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one O-2-Chlorobenzyl Oxime Nitrate

    Compound Description: This compound is a triazole derivative containing a 2-chlorobenzyl oxime moiety. It exhibits fungicidal activity against Gibberella zeae. []

    Relevance: The compound shares a structural resemblance with 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime due to the presence of a chlorobenzyl oxime group. The difference lies in the position of the chlorine atom on the benzyl group (ortho in this compound, meta in the target compound) and the additional structural features. Comparing the activities of such analogs can provide information about the importance of the chlorine atom's position and other structural modifications for fungicidal activity. []

(1E,3Z,4E)-1-(4-(benzyloxy)phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one O-(3-fluorobenzyl) oxime (5e)

    Compound Description: Compound 5e is a penta-1,4-diene-3-one oxime ether derivative that displays significant antiviral activity against the tobacco mosaic virus (TMV). []

    Relevance: Although structurally different from 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, compound 5e highlights the biological relevance of incorporating benzyloxy and fluorobenzyl groups into molecules with potential antiviral properties. This information could be valuable for exploring structural modifications of the target compound to assess its potential antiviral activity. []

2-(2-({(1-(4-chlorophenyl)-1H-pyrazol-3-yl)-oxy}methyl)phenyl)-2-(methoxyimino)acetate

    Compound Description: This compound is an oxime ether derivative containing a 1-aryl-3-oxypyrazole moiety. It shows potent fungicidal activity against Rhizoctonia solani, even surpassing the activity of the commercial fungicide pyraclostrobin at specific concentrations. []

    Relevance: This compound, while structurally distinct from 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime, emphasizes the significance of oxime ether derivatives in fungicidal activity. Exploring similar modifications within the target compound could lead to discovering new fungicidal agents. []

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

    Compound Description: This molecule is a methylbenzenesulfonamide CCR5 antagonist. []

    Relevance: This compound shares the 4-chlorobenzyloxybenzene structural motif with several other CCR5 antagonists discussed previously, further emphasizing the importance of this specific substructure for interacting with the CCR5 receptor. Although 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime differs in its core structure, the presence of the chlorobenzyl group suggests potential for exploring similar modifications to target the CCR5 receptor. []

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-2-chlorobenzamide

    Compound Description: This compound is another N-benzylpiperazino derivative of 3-nitro-4-hydroxycoumarin that exhibits both H1-antihistamine and mast cell stabilizing activities. []

    Relevance: This structure highlights the versatility of the 4-chlorobenzyloxybenzene motif for biological activity. Although 4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime has a distinct core, understanding the diverse applications of shared substructures can inspire the exploration of new biological targets for the target compound. []

Properties

Product Name

4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime

IUPAC Name

(NE)-N-[[4-[(3-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]hydroxylamine

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

InChI

InChI=1S/C16H16ClNO3/c1-2-20-16-9-12(10-18-19)6-7-15(16)21-11-13-4-3-5-14(17)8-13/h3-10,19H,2,11H2,1H3/b18-10+

InChI Key

PZHWCDPESYDQGA-VCHYOVAHSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NO)OCC2=CC(=CC=C2)Cl

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC(=CC=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.